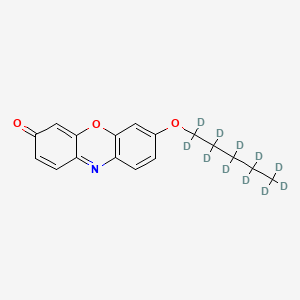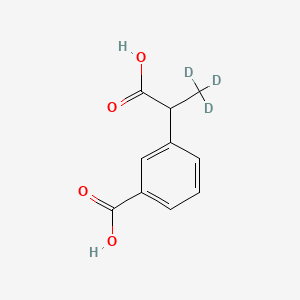
3-Chloro-2-methylbiphenyl-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-methylbiphenyl-d5 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of biphenyl, where a chlorine atom is substituted at the third position and a methyl group at the second position on one of the phenyl rings. The deuterium labeling is often used in scientific research to study metabolic pathways and reaction mechanisms due to its stability and distinguishable mass difference from hydrogen .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methylbiphenyl-d5 typically involves the following steps:
Starting Materials: The synthesis begins with monochlorobenzene and 2,5-dichlorotoluene.
Catalysis: A Lewis acid catalyst is used to facilitate the reaction.
Reaction Conditions: The reaction is carried out in an organic solvent under controlled temperature and pressure conditions.
Deuterium Labeling: Deuterium atoms are introduced through specific reagents or solvents that contain deuterium.
The yield of the synthesis can reach up to 85.6%, with a purity of 96.2% .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the recovery and reuse of solvents and catalysts to minimize waste and reduce production costs. The use of advanced filtration systems allows for the recycling of catalysts for multiple batches .
化学反応の分析
Types of Reactions
3-Chloro-2-methylbiphenyl-d5 undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atom or reduce the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Formation of biphenyl derivatives with various functional groups.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of dechlorinated biphenyl or reduced aromatic rings.
科学的研究の応用
3-Chloro-2-methylbiphenyl-d5 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of biphenyl derivatives in biological systems.
Medicine: Utilized in drug development to investigate the pharmacokinetics and metabolism of biphenyl-based drugs.
Industry: Applied in the synthesis of advanced materials and as a precursor in the production of agrochemicals and pharmaceuticals
作用機序
The mechanism of action of 3-Chloro-2-methylbiphenyl-d5 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in metabolic pathways.
Pathways: It participates in oxidative and reductive metabolic pathways, leading to the formation of various metabolites.
Deuterium Effect: The presence of deuterium atoms can alter the reaction kinetics and stability of the compound, providing insights into the reaction mechanisms
類似化合物との比較
Similar Compounds
3-Chloro-2-methylbiphenyl: The non-deuterated version of the compound.
2-Methylbiphenyl: Lacks the chlorine atom at the third position.
3-Chlorobiphenyl: Lacks the methyl group at the second position.
Uniqueness
3-Chloro-2-methylbiphenyl-d5 is unique due to its deuterium labeling, which provides distinct advantages in research applications:
Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.
Distinguishability: The mass difference between deuterium and hydrogen allows for easy detection and quantification in analytical techniques.
Mechanistic Insights: The deuterium effect provides valuable information on reaction mechanisms and metabolic pathways
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-2,3,4,5,6-pentadeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl/c1-10-12(8-5-9-13(10)14)11-6-3-2-4-7-11/h2-9H,1H3/i2D,3D,4D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXJARJANRFDKX-QRKCWBMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(C(=CC=C2)Cl)C)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-4,9-Epoxynaphtho[2,3-d]imidazole](/img/structure/B588814.png)

![4(1H)-Cinnolinone, 3-chloro-1-[3-(trifluoromethyl)phenyl]-](/img/new.no-structure.jpg)

![6,7-Dihydro-5H-cyclopenta[b]pyridine-2-carbonitrile](/img/structure/B588820.png)



